Pyrrolidine, 2-((2-bromo-4-chlorophenyl)imino)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-N-(1-methylpyrrolidin-2-ylidene)aniline is an organic compound that belongs to the class of substituted anilines. This compound is characterized by the presence of bromine and chlorine atoms attached to the benzene ring, along with a pyrrolidine ring substituted with a methyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-N-(1-methylpyrrolidin-2-ylidene)aniline typically involves the electrophilic bromination of 4-chloroaniline. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position on the benzene ring . The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-N-(1-methylpyrrolidin-2-ylidene)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Bromo-4-chloro-N-(1-methylpyrrolidin-2-ylidene)aniline has several applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-N-(1-methylpyrrolidin-2-ylidene)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloroaniline: A closely related compound with similar chemical properties.
4-Chloroaniline: Another related compound that serves as a precursor in the synthesis of 2-Bromo-4-chloro-N-(1-methylpyrrolidin-2-ylidene)aniline.
Uniqueness
2-Bromo-4-chloro-N-(1-methylpyrrolidin-2-ylidene)aniline is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with the pyrrolidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
Pyrrolidine derivatives, particularly those with halogen substitutions, have garnered attention for their diverse biological activities, including antibacterial and antifungal properties. The compound Pyrrolidine, 2-((2-bromo-4-chlorophenyl)imino)-1-methyl- is one such derivative that exhibits significant biological activity. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is identified chemically as Benzenamine, 2-bromo-4-chloro-N-(1-methyl-2-pyrrolidinylidene) with the CAS number 27033-89-2 . Its molecular formula is C11H12BrClN2 and it has a molecular weight of 287.61 g/mol . The presence of bromine and chlorine in its structure is critical for its biological activity, particularly in antimicrobial applications .
The antibacterial activity of pyrrolidine derivatives often involves interference with bacterial cell processes. For instance, some studies suggest that pyrrolidine compounds can act as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication . This inhibition leads to the disruption of bacterial growth and viability.
In Vitro Studies
Recent research has highlighted the antibacterial efficacy of various pyrrolidine derivatives against both Gram-positive and Gram-negative bacteria. For example:
- Minimum Inhibitory Concentration (MIC) values for several derivatives were reported:
Table 1 summarizes the antibacterial activities of selected pyrrolidine derivatives:
Compound Name | Target Bacteria | MIC (mg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 0.0039 |
Compound B | Escherichia coli | 0.025 |
Pyrrolidine | Bacillus subtilis | 75 |
Pyrrolidine | Enterococcus faecalis | 125 |
Antifungal Activity
In addition to antibacterial properties, certain pyrrolidine derivatives have demonstrated antifungal activity. A study evaluating over 248 monomeric alkaloids found that some pyrrolidine compounds exhibited significant antifungal effects against common pathogens . The exact mechanism remains under investigation but may involve similar pathways to their antibacterial action.
Toxicological Profile
While the biological activities are promising, understanding the toxicity profile is crucial for potential therapeutic applications. Acute toxicity studies indicate that the lethal dose (LD) for oral exposure in rodents exceeds 1 g/kg , suggesting a need for careful handling and further toxicological evaluation .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrolidine derivatives:
- Study on Antibacterial Activity : In vitro tests showed that compounds with halogen substitutions exhibited enhanced antibacterial properties compared to their non-halogenated counterparts. This suggests that halogen atoms play a significant role in bioactivity .
- Pyrrolidine Derivatives in Drug Development : Research has indicated that modifications to the pyrrolidine structure can lead to improved pharmacological profiles, including better solubility and bioavailability . This opens avenues for developing new therapeutic agents based on this scaffold.
- Mechanistic Insights : Investigations into the mechanisms revealed that some pyrrolidine derivatives may disrupt bacterial cell membranes or inhibit critical enzymes involved in cell wall synthesis . These insights are vital for guiding future drug design efforts.
Properties
CAS No. |
27033-89-2 |
---|---|
Molecular Formula |
C11H12BrClN2 |
Molecular Weight |
287.58 g/mol |
IUPAC Name |
N-(2-bromo-4-chlorophenyl)-1-methylpyrrolidin-2-imine |
InChI |
InChI=1S/C11H12BrClN2/c1-15-6-2-3-11(15)14-10-5-4-8(13)7-9(10)12/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
RGJWEVSWHQGPTE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=NC2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.